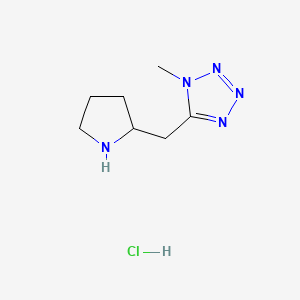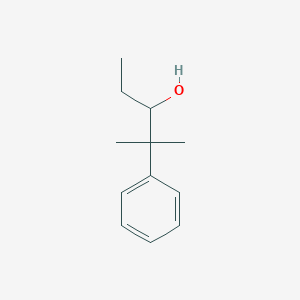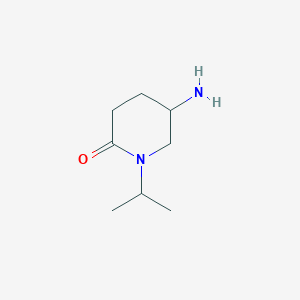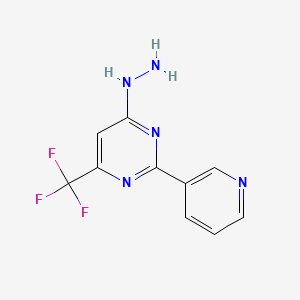
1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride (MTTH) is a highly versatile organic compound with a wide range of applications in scientific research. It is a highly reactive and water-soluble compound with a molecular weight of 232.69 g/mol and a melting point of 140-142°C. MTTH is widely used as a reagent in organic synthesis and is also a key component in the synthesis of several biologically active compounds.
科学研究应用
1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride has a wide range of applications in scientific research. It is used as a reagent in organic synthesis for the synthesis of biologically active compounds. It is also used in the synthesis of fluorescent probes for imaging and detection of biomolecules. 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride is also used in the synthesis of polymers with desirable properties such as biocompatibility, biodegradability, and controlled release. In addition, 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride has been used in the synthesis of metal-organic frameworks (MOFs) for the adsorption and separation of small molecules.
作用机制
The mechanism of action of 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride is not yet fully understood. It is believed that the reaction of 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride with other molecules is mediated by a radical chain mechanism. This mechanism involves the formation of a reactive radical species which then reacts with other molecules to form new products. The radical species is believed to be generated by the reaction of 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride with water or other protic solvents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride are not yet fully understood. However, it has been shown to be toxic to cells in vitro. In addition, 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride has been shown to inhibit the growth of certain bacteria and fungi. The exact mechanism of action is not yet known, but it is believed to involve the inhibition of certain enzymes involved in the metabolism of the cells.
实验室实验的优点和局限性
The main advantage of using 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride in lab experiments is its high reactivity and water-solubility. This makes it an ideal reagent for organic synthesis and the synthesis of other compounds. However, it is important to note that 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride is toxic and should be handled with care. In addition, it is important to ensure that the product is properly purified before use in experiments.
未来方向
The potential future directions for 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride are numerous. It could be used in the synthesis of new biologically active compounds and fluorescent probes for imaging and detection of biomolecules. In addition, it could be used in the synthesis of polymers with desirable properties such as biocompatibility, biodegradability, and controlled release. It could also be used in the synthesis of metal-organic frameworks (MOFs) for the adsorption and separation of small molecules. Finally, further research could be done to investigate the biochemical and physiological effects of 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride and its potential applications in medicine.
合成方法
1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride can be synthesized through a three-step reaction process. The first step involves the reaction of 1-methyl-1H-1,2,3,4-tetrazole with pyrrolidine in an aqueous solution of acetic acid. This reaction produces 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole. The second step involves the reaction of this intermediate with hydrochloric acid to produce 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride. The third step involves the purification of the product by recrystallization from ethanol.
属性
IUPAC Name |
1-methyl-5-(pyrrolidin-2-ylmethyl)tetrazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5.ClH/c1-12-7(9-10-11-12)5-6-3-2-4-8-6;/h6,8H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIZMAOJZAGPNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)CC2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 3-[(carbamoylimino)amino]but-2-enoate](/img/structure/B6141913.png)
![1,4-dioxaspiro[4.4]nonan-2-ylmethanol](/img/structure/B6141924.png)

![11-(chloromethyl)-12-formyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile](/img/structure/B6141938.png)
![{[(methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine](/img/structure/B6141947.png)

![2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide](/img/structure/B6141955.png)

![1-[2-(pyrrolidin-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B6141967.png)

![4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline hydrochloride](/img/structure/B6141982.png)